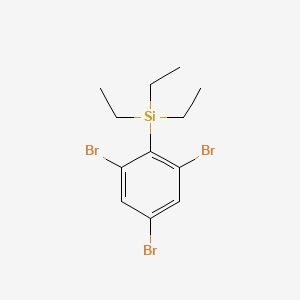
Silane, triethyl(2,4,6-tribromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, triethyl(2,4,6-tribromophenyl)- is a chemical compound with the molecular formula C12H17Br3Si and a molecular weight of 429.06088 g/mol . This compound is characterized by the presence of a silane group bonded to a triethyl group and a 2,4,6-tribromophenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Silane, triethyl(2,4,6-tribromophenyl)- typically involves the reaction of triethylsilane with 2,4,6-tribromophenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Silane, triethyl(2,4,6-tribromophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,4,6-tribromophenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Oxidation Reactions: The silane group can be oxidized to form silanols or other oxidized derivatives.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Silane, triethyl(2,4,6-tribromophenyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new biomaterials and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Silane, triethyl(2,4,6-tribromophenyl)- involves its interaction with molecular targets through its functional groups. The silane group can form bonds with various substrates, while the 2,4,6-tribromophenyl group can participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of biological pathways and molecular targets, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Silane, triethyl(2,4,6-tribromophenyl)- can be compared with other similar compounds such as:
Triethylsilane: A simpler silane compound with the formula (C2H5)3SiH, used as a reducing agent in organic synthesis.
2,4,6-Tribromophenol: A compound with the formula C6H3Br3O, used in various chemical applications.
The uniqueness of Silane, triethyl(2,4,6-tribromophenyl)- lies in its combination of a silane group with a 2,4,6-tribromophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
722540-83-2 |
|---|---|
Molekularformel |
C12H17Br3Si |
Molekulargewicht |
429.06 g/mol |
IUPAC-Name |
triethyl-(2,4,6-tribromophenyl)silane |
InChI |
InChI=1S/C12H17Br3Si/c1-4-16(5-2,6-3)12-10(14)7-9(13)8-11(12)15/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
OOBOWEBFKRTTMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C=C(C=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
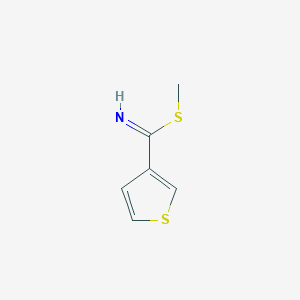
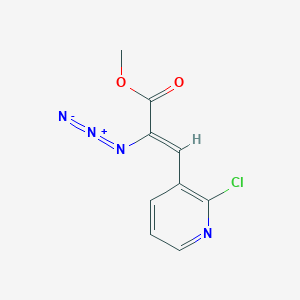
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)

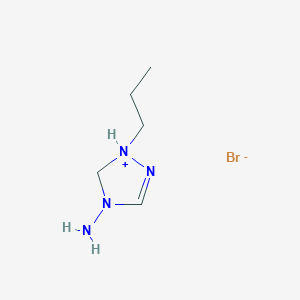
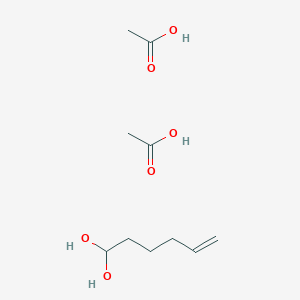
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]decyl propanoate](/img/structure/B12537975.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
![1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12537983.png)
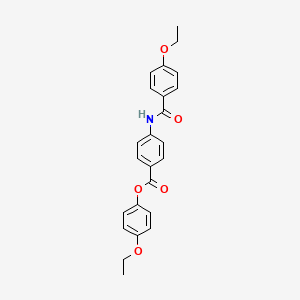
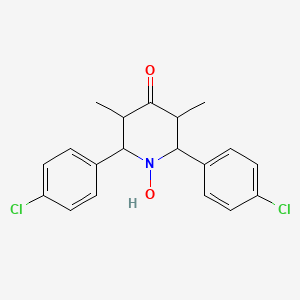
![2,6-Bis[3,5-bis(trifluoromethyl)phenyl]aniline](/img/structure/B12538007.png)
